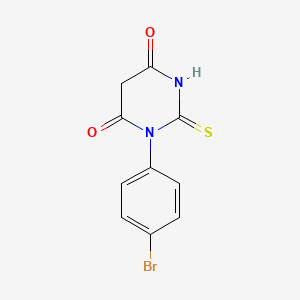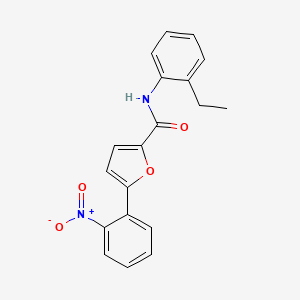
1-(4-bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as BrPD, is a heterocyclic organic compound with potential applications in the field of medicinal chemistry. BrPD is a derivative of thioxodihydro-pyrimidinedione, which is a class of compounds that has been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of 1-(4-bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting this enzyme, 1-(4-bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione disrupts the proliferation of cancer cells, which are highly dependent on de novo pyrimidine synthesis for their growth and survival.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. This selectivity is thought to be due to the differential expression of DHODH in cancer cells compared to normal cells. In addition, 1-(4-bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been found to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic benefits.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its selectivity for cancer cells, which allows for the study of its effects on cancer cells without affecting normal cells. However, one limitation is the potential for off-target effects, which may affect the interpretation of the results.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One area of interest is the development of more potent analogs of 1-(4-bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione that may have improved efficacy and selectivity. Another area of interest is the investigation of the potential of 1-(4-bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in combination with other chemotherapeutic agents. Additionally, the study of the mechanism of action of 1-(4-bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione may provide insights into the biology of cancer cells and the development of new cancer therapies.
Synthesemethoden
The synthesis of 1-(4-bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be achieved through a multi-step process involving the reaction of 4-bromobenzaldehyde with thiourea, followed by the reaction with ethyl acetoacetate. The final product is obtained after a series of purification steps, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 1-(4-bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been found to have anti-inflammatory and antioxidant properties, which may make it a promising candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2S/c11-6-1-3-7(4-2-6)13-9(15)5-8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYLNDIMDOKVHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=S)N(C1=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate](/img/structure/B5799009.png)




![methyl 2-{[3-(2-chlorophenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5799039.png)



![N~1~-(3,4-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5799087.png)

![2-(4-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5799101.png)
![5-[(4-fluorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5799102.png)